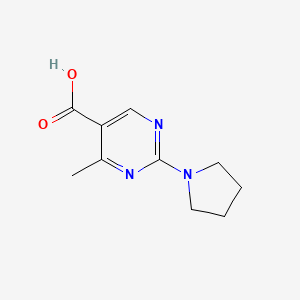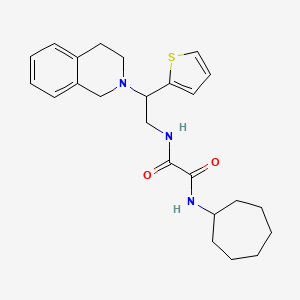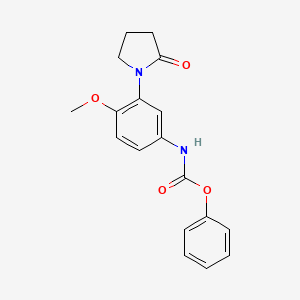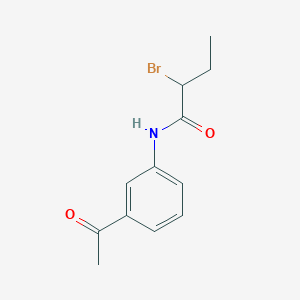![molecular formula C13H13N5O2 B2913638 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1006446-94-1](/img/structure/B2913638.png)
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (EMPPCA) is an organic compound that has been studied in recent years for its potential application in a variety of scientific fields. EMPPCA is a heterocyclic organic compound composed of a pyrazole core containing a pyrimidine ring and a carboxylic acid group. It has been studied for its potential applications in medicinal chemistry, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Synthesis : Research on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides reveals the potential for regioselective synthesis of these compounds, including variations like the 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. This indicates a potential for diverse chemical modifications and applications in the synthesis of new compounds (Drev et al., 2014).
Heterocyclic Systems and Biocidal Properties : The creation of related heterocyclic systems from pyrazolo[1,5-a]pyrimidine derivatives showcases their versatility. Some of these derivatives have demonstrated excellent biocidal properties, indicating their potential use in antibacterial and antifungal applications (Youssef et al., 2011).
Biological Activity and Pharmaceutical Potential
Antimicrobial and Antioxidant Properties : Synthesis of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine has been explored, with these compounds displaying significant antimicrobial properties against various bacteria and fungi. Additionally, these compounds have shown promising antioxidant activities, suggesting potential pharmaceutical applications (Şener et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship of these compounds provides insights into their potential as therapeutic agents in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Structural and Conformational Studies
Supramolecular Aggregation : Research on the structural modifications of thiazolo[3, 2-a]pyrimidines, a related class of compounds, gives insights into their conformational features and how different substituents affect their intermolecular interactions. This knowledge can be applied to similar pyrazolo[1,5-a]pyrimidine derivatives for the development of materials with specific properties (Nagarajaiah & Begum, 2014).
Organometallic Complexes for Anticancer Applications : Studies on organometallic complexes involving pyrazolo[3,4-b]pyridines, a structure similar to pyrazolo[1,5-a]pyrimidines, highlight the potential of these compounds as anticancer agents. The creation of such complexes can lead to the development of new therapeutic drugs (Stepanenko et al., 2011).
Direcciones Futuras
: Sigma-Aldrich: 1H-pyrazol-4-yl : Structural, spectral, and theoretical investigations of 5-methyl-1H-pyrazole-4-carboxylic acid : Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives as potential anticancer agents : Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxylate derivatives as potential anti-inflammatory agents : Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that pyrazole derivatives can interact with various targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been shown to inhibit acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . Inhibition of AchE can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
It is known that pyrazole derivatives can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals . This can lead to oxidative stress, which forms unstable molecules that degrade rapidly, forming a secondary product termed malondialdehyde (MDA) . MDA is a common biomarker for cells and tissue oxidative injury .
Result of Action
Based on the known activities of pyrazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including bacterial and fungal infections, inflammation, depression, convulsions, oxidative stress, and tumors .
Propiedades
IUPAC Name |
7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-17-8(2)9(6-15-17)11-4-5-14-12-10(13(19)20)7-16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLODQSTOHHNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2913558.png)
![N-1,3-benzodioxol-5-yl-N-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2913559.png)


![N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2913566.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2913567.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2913573.png)
![2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2913575.png)
![5-(3,4-dichlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913576.png)
